
O-(2-Nitrobenzyl)-L-tyrosine
Übersicht
Beschreibung
O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is protected by a 2-nitrobenzyl group. This compound is often used in biochemical research due to its photolabile properties, meaning it can be activated or deactivated by light. This makes it particularly useful in studies involving controlled release of active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrobenzyl)-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a 2-nitrobenzyl group. This can be achieved through a reaction with 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Types of Reactions:
Photolysis: this compound undergoes photolysis, where the 2-nitrobenzyl group is cleaved upon exposure to UV light, releasing the active L-tyrosine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions:
Photolysis: UV light (typically around 365 nm) is used to induce the cleavage of the 2-nitrobenzyl group.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Photolysis: The major product is L-tyrosine, along with 2-nitrosobenzaldehyde.
Substitution Reactions: The products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
O-(2-Nitrobenzyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis to control the release of functional groups.
Biology: Employed in studies involving controlled release of neurotransmitters or other bioactive molecules in cellular and molecular biology.
Medicine: Investigated for its potential in drug delivery systems where controlled release of the active drug is desired.
Industry: Utilized in the development of photodegradable polymers and materials for various industrial applications.
Wirkmechanismus
The primary mechanism of action for O-(2-Nitrobenzyl)-L-tyrosine involves photolysis. Upon exposure to UV light, the 2-nitrobenzyl group absorbs the light energy and undergoes a photochemical reaction, resulting in the cleavage of the bond between the 2-nitrobenzyl group and the tyrosine. This releases the active L-tyrosine, which can then participate in biochemical processes. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
O-(2-Nitrobenzyl)-L-serine: Similar to O-(2-Nitrobenzyl)-L-tyrosine but with serine instead of tyrosine.
O-(2-Nitrobenzyl)-L-cysteine: Another similar compound where cysteine is used instead of tyrosine.
Uniqueness: this compound is unique due to its specific photolabile properties and the presence of the tyrosine moiety, which is involved in various biochemical pathways. Its ability to release active L-tyrosine upon light exposure makes it particularly valuable in studies requiring precise control over the release of bioactive molecules.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOHNAFILVHGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

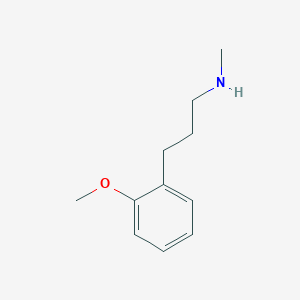
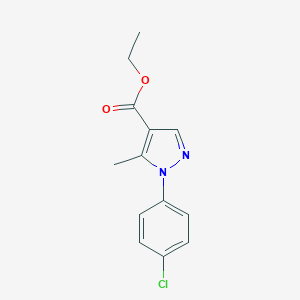

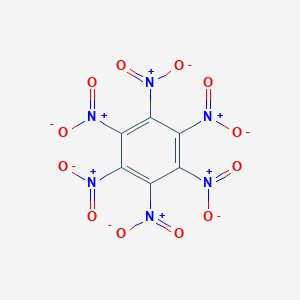

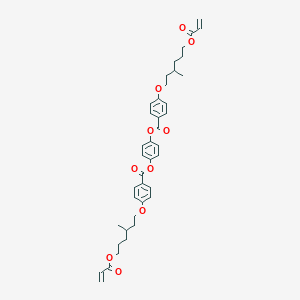
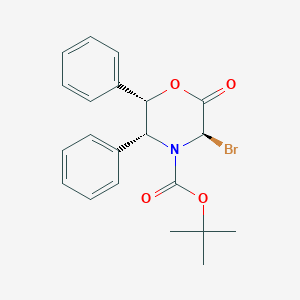

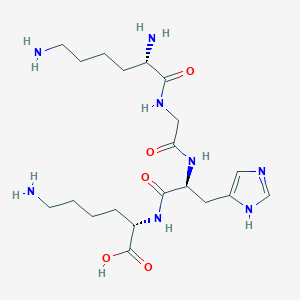


![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
